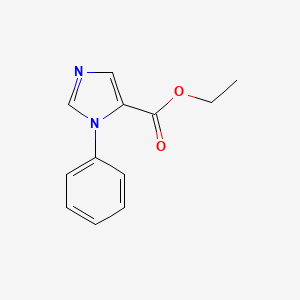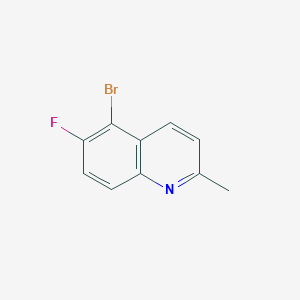
5-Bromo-6-fluoro-2-methylquinoline
概要
説明
5-Bromo-6-fluoro-2-methylquinoline is a synthetic organic compound that belongs to the class of quinoline derivatives . It has a molecular formula of C10H7BrFN and a molecular weight of 240.07 .
Synthesis Analysis
The synthesis of 5-Bromo-6-fluoro-2-methylquinoline involves a reaction with hydrogen chloride, ammonium hydroxide, bromine, aluminium trichloride, Zinc chloride in water and 1,2-dichloro-ethane . The yield of this reaction is reported to be 99.2% .Molecular Structure Analysis
The molecular structure of 5-Bromo-6-fluoro-2-methylquinoline consists of a quinoline core with a bromine atom at the 5th position, a fluorine atom at the 6th position, and a methyl group at the 2nd position .Physical And Chemical Properties Analysis
5-Bromo-6-fluoro-2-methylquinoline is a solid compound with a melting point of 49-53°C . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.43 and a Consensus Log Po/w of 3.38 . It is moderately soluble with a Log S (ESOL) of -4.03 .科学的研究の応用
Synthesis of Fluorinated Quinolines
Fluorinated quinolines, including 5-Bromo-6-fluoro-2-methylquinoline, are synthesized using a variety of methods such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Functionalization of Polyfluorinated Quinolines
Novel approaches to functionalization of polyfluorinated quinolines, including 5-Bromo-6-fluoro-2-methylquinoline, are being explored. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .
Biological Activity
Fluoroquinolines, including 5-Bromo-6-fluoro-2-methylquinoline, exhibit remarkable biological activity. They are known to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .
Medical Applications
Fluoroquinolines have found applications in medicine. For example, the quinoline skeleton has been used as a basic structure for the search of synthetic antimalarial drugs .
Agriculture Applications
A number of fluorinated quinolines, including 5-Bromo-6-fluoro-2-methylquinoline, have found application in agriculture .
Components for Liquid Crystals
Fluorinated quinolines are also used as components for liquid crystals .
Cyanine Dyes
Quinolines, including 5-Bromo-6-fluoro-2-methylquinoline, are used in the production of cyanine dyes .
Metal-free Transfer Hydrogenation
5-Bromo-6-fluoro-2-methylquinoline has been used in metal-free transfer hydrogenation by employing several chiral Brønsted acid catalysts. This was carried out in combination with dihydropyridines as the hydride source in asymmetric metal-free synthesis of fluoroquinolones by organocatalytic hydrogenation .
Safety and Hazards
特性
IUPAC Name |
5-bromo-6-fluoro-2-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-2-3-7-9(13-6)5-4-8(12)10(7)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZHFJXJPRVQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-fluoro-2-methylquinoline | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



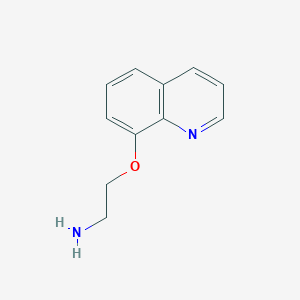


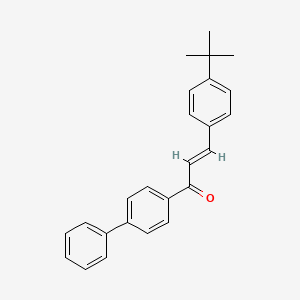

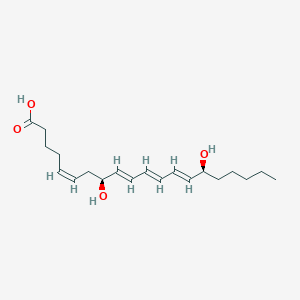
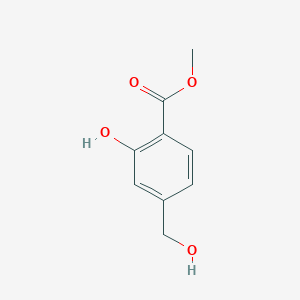
![ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate](/img/structure/B3155518.png)

![2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3155544.png)
